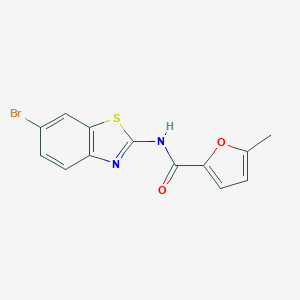![molecular formula C15H17BrN4O2S B214156 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214156.png)
4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has shown neuroprotective effects by preventing neuronal cell death.
Mécanisme D'action
The mechanism of action of 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. It also activates the AMPK pathway, which plays a role in regulating cellular energy metabolism. These actions contribute to its anti-cancer, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been found to protect against oxidative stress and prevent neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide in lab experiments is its potential therapeutic applications in various diseases. It also has a relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may hinder further research in this area.
Orientations Futures
Future research directions for 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide include investigating its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties. In addition, the development of analogs with improved efficacy and selectivity is another potential direction for future research.
Conclusion:
In conclusion, 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide is a chemical compound with potential therapeutic applications in the treatment of various diseases. Its synthesis method is relatively simple, and it has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography.
Propriétés
Nom du produit |
4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C15H17BrN4O2S |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17BrN4O2S/c1-17-13(21)11-8-5-3-4-6-10(8)23-15(11)18-14(22)12-9(16)7-20(2)19-12/h7H,3-6H2,1-2H3,(H,17,21)(H,18,22) |
Clé InChI |
ZSOBTROBFDRMIU-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=C3Br)C |
SMILES canonique |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=C3Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-ethoxyphenoxy)methyl]-N-(3-pyridinyl)-2-furancarboxamide](/img/structure/B214074.png)
![1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine](/img/structure/B214075.png)
![N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B214077.png)
![Ethyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B214078.png)
![4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B214079.png)
![5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B214080.png)

![4-{4-[(2-Methoxyphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B214082.png)
![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}-2-methylpiperidine](/img/structure/B214085.png)
![2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B214086.png)
![(2-Ethoxy-phenyl)-[4-(2-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B214087.png)


